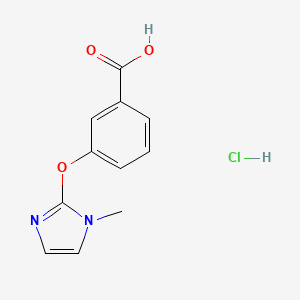

3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride

Description

3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride (CAS: 2126178-53-6) is a benzoic acid derivative featuring a 1-methylimidazole moiety linked via an ether oxygen at the 3-position of the benzene ring. Its molecular weight is 254.67 g/mol, and it is reported to have a purity of 98% .

Properties

IUPAC Name |

3-(1-methylimidazol-2-yl)oxybenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3.ClH/c1-13-6-5-12-11(13)16-9-4-2-3-8(7-9)10(14)15;/h2-7H,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTLAABZSLYHMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1OC2=CC=CC(=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 1-methyl-1H-imidazole in the presence of a suitable activating agent. Commonly used activating agents include carbodiimides or acid chlorides, which facilitate the formation of the ether linkage between the benzoic acid and the imidazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated imidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized carboxylate derivatives, hydrogenated imidazole derivatives, and substituted imidazole compounds .

Scientific Research Applications

3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride is a chemical compound with a benzoic acid moiety and a 1-methyl-1H-imidazol-2-yl ether group. It is typically used as a hydrochloride salt to increase its solubility in aqueous solutions, making it appropriate for pharmaceutical and biological investigations. The uniqueness of the compound lies in its combination of functional groups, which may lead to biological activities that are not found in other similar compounds. The imidazole moiety is known for its involvement in enzyme catalysis and as a building block for biologically active compounds.

This compound is of interest for its potential biological activities, especially in medicinal chemistry and biochemistry. Imidazole derivatives have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and antiulcer activities. Studies have shown that compounds with similar structures can effectively inhibit bacterial growth, suggesting potential applications in treating infections.

Mechanism of Action

The mechanism of action of 3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding .

Comparison with Similar Compounds

4-(2-Methyl-1H-imidazol-1-yl)benzoic Acid Hydrochloride Monohydrate

- Molecular Formula : C₁₁H₁₀N₂O₂·HCl·H₂O

- Molecular Weight : 256.68 g/mol

- CAS RN : 921938-78-5

- Melting Point : 313–315°C

- Key Differences :

3-(1-Methyl-1H-imidazol-2-yl)propanoic Acid Hydrochloride

- Molecular Formula : C₇H₁₀N₂O₂·HCl (estimated from evidence)

- Molecular Weight : ~180.29 g/mol (inferred from data)

- CAS RN : EN300-760921

- Lower molecular weight may enhance metabolic clearance compared to the target compound .

2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid

- Molecular Formula : C₁₅H₁₁ClO₄

- Pharmacological Activity: Demonstrated superior analgesic and antiplatelet activity compared to salicylic acid in animal models.

- Key Differences :

- Lacks the imidazole moiety but retains a benzoic acid scaffold with a chloromethylbenzoyl group.

- Highlights the importance of substituent positioning and electronic effects on bioactivity.

4-{[3-(1H-Imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy}benzoic Acid Hydrochloride

- Molecular Formula : C₁₆H₁₇N₃O₄S·HCl

- Molecular Weight : 383.07 g/mol

- Key Differences: Incorporates a thiazolidine ring and acetylated imidazole, increasing structural complexity and molecular weight. Enhanced hydrogen-bonding capacity (6 acceptors, 2 donors) compared to the target compound.

4-[(1-Methyl-1H-imidazol-2-yl)methoxy]benzoic Acid Hydrochloride

- Structural Feature :

- The imidazole is connected via a methylene bridge (CH₂O) instead of a direct ether linkage.

- Implications :

Discussion of Structural and Functional Implications

- Positional Isomerism : The 3- vs. 4-substitution on the benzoic acid ring (e.g., target compound vs. 4-(2-methylimidazol-1-yl) analog) may alter electronic distribution and binding affinity to biological targets .

- However, the absence of direct pharmacological data limits conclusive comparisons with analogs like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which showed COX-2 affinity .

- Solubility and Permeability : Compounds with higher polar surface areas (e.g., thiazolidine-containing analog) may face bioavailability challenges compared to the simpler target compound .

Biological Activity

3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride is a compound that combines a benzoic acid moiety with a methylated imidazole ring. Its molecular formula is C11H12ClN2O3, and it has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an ether linkage between the benzoic acid and the imidazole ring, which influences its solubility and reactivity. The hydrochloride form enhances its aqueous solubility, making it suitable for various biological applications. The following table summarizes key structural features and properties:

| Property | Details |

|---|---|

| Molecular Formula | C11H12ClN2O3 |

| Molecular Weight | 240.68 g/mol |

| Functional Groups | Benzoic acid, imidazole |

| Solubility | Soluble in water due to hydrochloride form |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The imidazole moiety is known for its role in biological systems, particularly in enzyme catalysis and as a building block for biologically active compounds. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation. The benzoic acid component may contribute to these effects through its ability to inhibit pro-inflammatory cytokines.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, research on related compounds has shown that imidazole derivatives can induce apoptosis in cancer cells. The following findings highlight the anticancer activity of this compound:

- Cell Viability Assays : In vitro assays demonstrated reduced viability of various cancer cell lines when treated with this compound.

- Mechanism of Action : The compound may act as a microtubule-destabilizing agent, similar to other imidazole derivatives, which can disrupt cell division and induce apoptosis.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the effectiveness of this compound against common bacterial strains. Results showed significant inhibition at concentrations as low as 20 μM, indicating strong antimicrobial potential.

- Anti-inflammatory Research : Another study focused on its ability to reduce inflammation markers in cell cultures stimulated with lipopolysaccharides (LPS). The compound decreased levels of TNF-alpha and IL-6, suggesting a promising role in managing inflammatory diseases.

- Anticancer Evaluation : A recent investigation into the anticancer properties revealed that treatment with this compound resulted in increased caspase-3 activity in breast cancer cells (MDA-MB-231), indicating enhanced apoptosis at concentrations around 10 μM.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride, and what key reaction parameters require optimization?

Answer:

The synthesis of this compound typically involves cyclization or coupling reactions. For example:

- Cyclization with POCl₃ : Similar imidazole derivatives are synthesized via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) .

- Oxime Formation : Hydroxylamine hydrochloride in glacial acetic acid can be used to form imidazole oxides, as demonstrated in related syntheses .

- Key Parameters : Temperature control, reaction time, and stoichiometric ratios of reagents (e.g., hydroxylamine hydrochloride, acetic acid) must be optimized to avoid side products. Purity (≥95%) is achievable through recrystallization or column chromatography .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Answer:

- ¹H NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm) and methyl groups (δ ~3.7 ppm for N-methyl imidazole) .

- IR Spectroscopy : Key stretches include C=O (benzoic acid, ~1680–1700 cm⁻¹) and C-O-C (ether linkage, ~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 189.17) and fragmentation patterns using ESI-MS .

- Elemental Analysis : Validate purity and stoichiometry, especially given the absence of a CAS registry number .

Advanced: How can researchers overcome challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

- Crystallization Conditions : Use mixed-solvent systems (e.g., ethanol/water) and slow evaporation. The compound’s hygroscopic nature necessitates anhydrous conditions .

- Software Tools : SHELX programs (e.g., SHELXL) are recommended for refining high-resolution data. Challenges like twinning or weak diffraction may require iterative refinement cycles .

- Data Collection : High-resolution synchrotron sources improve data quality for imidazole derivatives with low symmetry or small crystal sizes .

Advanced: What computational strategies can predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

- Retrosynthesis Analysis : Tools leveraging databases like PISTACHIO or Reaxys can propose feasible routes by comparing reactivity with similar imidazole derivatives .

- DFT Calculations : Model reaction pathways (e.g., electrophilic substitution at the imidazole ring) using Gaussian or ORCA software.

- Docking Studies : Predict biological activity by simulating interactions with target proteins (e.g., kinases) using AutoDock Vina .

Basic: What are the optimal storage conditions to ensure hydrolytic stability of this compound?

Answer:

- Storage : Keep in airtight, desiccated containers at –20°C to prevent moisture absorption and degradation.

- Stability Tests : Monitor via HPLC or TLC under accelerated conditions (e.g., 40°C/75% relative humidity). Hydrolytic degradation products (e.g., free benzoic acid) can be identified using LC-MS .

Advanced: How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Answer:

- Kinase Inhibition : Use fluorescence-based ATP-binding assays (e.g., ADP-Glo™) with recombinant kinases. IC₅₀ values can be determined via dose-response curves .

- Antimicrobial Testing : Perform microbroth dilution assays (CLSI guidelines) against Gram-positive/negative strains. Synergistic effects with β-lactams can be explored .

- Cytotoxicity : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK293) to rule off-target effects .

Advanced: How can structural contradictions in literature (e.g., molecular weight discrepancies) be resolved experimentally?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., 189.17 g/mol) to resolve discrepancies .

- Single-Crystal XRD : Resolve ambiguities in molecular geometry or protonation states. Cross-validate with DFT-optimized structures .

- Cross-Referencing : Compare spectral data with structurally analogous compounds (e.g., 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid derivatives) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .

- Ventilation : Work in a fume hood to prevent inhalation of fine particles.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What strategies can improve yield in multi-step syntheses involving this compound?

Answer:

- Protecting Groups : Temporarily protect the benzoic acid moiety (e.g., methyl ester) during imidazole functionalization to prevent side reactions .

- Flow Chemistry : Enhance reproducibility in POCl₃-mediated cyclizations by controlling residence time and temperature .

- Catalysis : Explore Pd-catalyzed cross-coupling for introducing substituents to the imidazole ring .

Advanced: How can researchers validate the compound’s purity and identity in absence of commercial standards?

Answer:

- NMR Spiking : Add a known derivative (e.g., methyl ester) to confirm peak assignments .

- HPLC-MS with CAD Detection : Charged aerosol detectors (CAD) quantify purity without reference standards .

- Melting Point Analysis : Compare observed values (e.g., ~313–315°C) with literature data for related hydrochlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.